molecular formula C8H5N5 B3314240 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile CAS No. 950769-00-3

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Cat. No. B3314240
CAS RN: 950769-00-3
M. Wt: 171.16 g/mol
InChI Key: DXMJLLQDQULJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C7H6N4 . It is a type of heterocyclic compound containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These types of compounds are important active pharmaceutical scaffolds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” can be represented by the SMILES string c1ccc (nc1)-c2ncn [nH]2 . This indicates that the compound contains a pyridine ring attached to a 1,2,4-triazole ring.


Chemical Reactions Analysis

The chemical reactions involving “2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” and its derivatives have been studied in the context of their potential as anticancer agents . These compounds have shown promising cytotoxic activity against various cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” include a melting point of 157-162°C . The compound is available in the form of a powder or crystals .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . The promising cytotoxic activity of “2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile” and its derivatives against various cancer cell lines suggests that these compounds could be further explored for their potential as anticancer agents .

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-4-7-2-1-3-11-8(7)13-6-10-5-12-13/h1-3,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMJLLQDQULJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-nicotinonitrile (10.30 g, 74.4 mmol), 1H-[1,2,4]Triazole (5.36 g, 77.6 mmol), and Cs2CO3 (25.28 g, 77.6 mmol) in DMSO (30 mL) was stirred at 50° C. for C for 30 min. The resulting off-white semisolid was partitioned with water (600 mL) and DCM (600 mL), and the aq layer was extracted with DCM (2×200 mL). The combined organic layers were dried (Na2SO4), concentrated, and put under vacuum at 90° C. to remove the bulk of DMSO. The resulting white solid was briefly triturated with refluxing diethyl ether (100 mL), allowed to cool to rt, and filtered. The filter cake was washed with ether (3×50 mL) and dried to yield the title compound as white fluffy needles (11.37 g, 89%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
25.28 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Reactant of Route 5
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Reactant of Route 6
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.